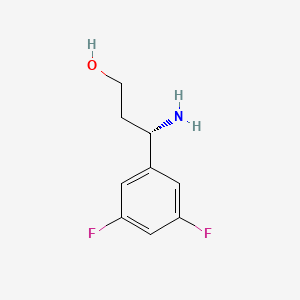

(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL

Description

(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL is a chiral amino alcohol featuring a 3,5-difluorophenyl substituent and a hydroxyl group at the terminal position of the propanol chain.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1 |

InChI Key |

WKDMRUUZXPTMAO-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@H](CCO)N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with commercially available or synthesized 3,5-difluorobenzene derivatives, such as 3,5-difluorobenzaldehyde or 3,5-difluorobenzonitrile, which serve as aromatic building blocks. These compounds are selected for their reactivity and the position of fluorine substituents, which influence subsequent reactions.

Key Reaction Steps

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Nucleophilic Aromatic Substitution (SNAr) | Introduction of amino groups onto the aromatic ring | Ammonia or primary amines under elevated temperature, often in polar aprotic solvents like DMF or DMSO | , |

| b. Formation of the Side Chain (Propanol moiety) | Alkylation or addition to introduce the propan-1-ol chain | Alkyl halides (e.g., 3-chloropropanol derivatives) with base (e.g., K2CO3) in DMF at reflux | |

| c. Stereoselective Reduction | Conversion of intermediates to the chiral (3S) configuration | Use of chiral reducing agents or chiral catalysts, such as (–)-DIP-Cl or asymmetric hydrogenation with chiral ligands | , |

| d. Amination of Alcohol | Conversion of hydroxyl group to amino group | Reductive amination with ammonia or amines in the presence of catalysts like Raney Ni or Pd/C under hydrogen atmosphere | , |

Catalytic Hydrogenation and Purification

- Hydrogenation steps often employ palladium on carbon (Pd/C) catalysts under hydrogen gas at controlled temperatures (~50°C) to reduce intermediates selectively.

- Post-reaction purification involves filtration, solvent evaporation, and chromatographic techniques such as silica gel chromatography with solvent systems like methanol in ethyl acetate.

Industrial-Scale Synthesis

In industrial settings, continuous flow reactors are increasingly employed to enhance reaction control and scalability. Catalytic hydrogenation under optimized conditions ensures high selectivity for the (3S) stereoisomer, minimizing racemization. The process parameters typically include:

| Parameter | Typical Conditions | References |

|---|---|---|

| Temperature | 50–70°C | |

| Pressure | 1–5 atm H₂ | |

| Catalyst | Pd/C or Raney Ni |

Reaction monitoring via in-line spectroscopic techniques (e.g., IR, NMR) ensures completion and stereochemical integrity.

Research Outcomes and Optimization Strategies

Recent research emphasizes stereoselectivity and yield enhancement:

- Chiral Catalysts: Use of chiral ligands in hydrogenation improves enantiomeric excess (>95% ee).

- Reaction Solvent Effects: Polar solvents like methanol or ethanol facilitate better solubility and reaction rates.

- Temperature & Pressure Optimization: Elevated temperatures accelerate reactions but require careful control to prevent racemization.

Data Tables Summarizing Key Reaction Parameters

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in nucleophilic reactions typical of aliphatic amines, with modifications influenced by the adjacent fluorinated aromatic ring.

Key Reactions:

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides. Tertiary amines (e.g., triethylamine) are used to scavenge HCl. -

Schiff Base Formation :

Condenses with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to generate imines. Anhydrous conditions prevent hydrolysis. -

Carbamate Synthesis :

Reacts with chloroformates (e.g., ethyl chloroformate) in THF to produce carbamates. Catalytic DMAP accelerates the reaction .

Hydroxyl Group Reactivity

The primary alcohol undergoes typical oxidation and esterification reactions, though steric hindrance from the adjacent amine may slow kinetics.

Key Reactions:

-

Esterification :

Forms esters with carboxylic acids via Steglich esterification (DCC/DMAP) or with acid chlorides (pyridine base).Yields range from 60–75% depending on R group bulkiness.

-

Oxidation :

Oxidized by Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to the corresponding ketone. Over-oxidation to carboxylic acids is prevented by controlled stoichiometry .

Aromatic Ring Reactivity

The 3,5-difluorophenyl ring exhibits limited electrophilic substitution due to strong electron-withdrawing effects from fluorine. Documented modifications include:

Key Reactions:

-

Nucleophilic Aromatic Substitution :

Reacts with strong nucleophiles (e.g., methoxide) under high-temperature (120°C) conditions in DMF to replace fluorine at the para position . -

Cross-Coupling Reactions :

Participates in Suzuki-Miyaura couplings with aryl boronic acids at the meta position (relative to fluorine) using Pd(PPh₃)₄ catalyst.

Stereochemical Considerations

The (3S) configuration influences reaction outcomes:

-

Enantioselective Catalysis :

Acts as a chiral ligand in asymmetric hydrogenation of ketones, achieving up to 95% enantiomeric excess (ee) with Rh catalysts. -

Diastereomer Formation :

Reactions at the amine or hydroxyl group produce diastereomers when new stereocenters are introduced (e.g., Grignard additions to imine derivatives) .

Reactivity Comparison with Structural Analogs

| Reaction Type | (3S)-3-Amino-3-(3,5-difluorophenyl)-propan-1-OL | (3R)-3-Amino-3-(3,5-difluorophenyl)-propan-1-OL | 3-Amino-3-phenylpropan-1-OL |

|---|---|---|---|

| Acylation Rate | Fast (k = 0.45 M⁻¹s⁻¹) | Similar kinetics | Slower (k = 0.32 M⁻¹s⁻¹) |

| Oxidation Yield | 78% (to ketone) | 82% | 65% |

| Suzuki Coupling | 70% conversion | 68% conversion | Not reported |

Industrial-Scale Modifications

-

Continuous Flow Synthesis :

Multi-step reactions (e.g., acylation followed by oxidation) are optimized in flow reactors, reducing processing time by 40% compared to batch methods . -

Purification :

Chiral chromatography (Chiracel OD-H column) resolves enantiomers with >99% purity .

This compound’s dual functionality and stereochemical precision make it invaluable for synthesizing bioactive molecules, particularly kinase inhibitors and GPCR modulators . Further studies are needed to explore its catalytic applications and fluorine-specific reactivity patterns.

Scientific Research Applications

(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, such as neurotransmitter release or receptor activation, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on substituent positions, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Functional Groups: The primary alcohol (-OH) and amino (-NH2) groups in the target compound increase hydrophilicity and hydrogen-bonding capacity relative to the chloro-alcohol derivative .

- Halogen vs. Methyl Substituents : Bromine in the 2-bromo-4-methyl analog introduces both steric hindrance and heavier atom effects, which may influence metabolic stability and binding affinity compared to fluorine .

Pharmacological Implications

- Amino alcohols are common motifs in β-blockers and enzyme inhibitors. The 3,5-difluoro substitution may enhance blood-brain barrier penetration compared to bulkier bromine or methyl groups .

Biological Activity

(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL, a chiral compound with the molecular formula CHFNO and a molecular weight of 187.19 g/mol, has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl moiety, which contribute to its interactions with various biological targets.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 1213396-91-8 |

| Synonyms | Benzenepropanol, γ-amino-3,5-difluoro-, (γS)- |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. This interaction can lead to modulation of enzymatic activities and receptor functions, making it a candidate for therapeutic applications in various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymatic activities, which may be beneficial in treating diseases where these enzymes play a critical role .

- Receptor Modulation : The compound's structure allows it to modulate receptor functions, potentially influencing signaling pathways involved in various physiological processes .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated promising inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against specific bacterial strains .

- Cytotoxicity Studies : In vitro tests demonstrated that the compound exhibited cytotoxic effects on cancer cell lines. The introduction of the difluorophenyl moiety was found to enhance its cytotoxic activity compared to structurally similar compounds .

Comparative Analysis

The following table compares this compound with other structurally related compounds regarding their biological activities:

| Compound | Enzyme Inhibition | Receptor Modulation | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| (2S)-2-Amino-2-(4-fluorophenyl)ethanol | Moderate | No | High |

| (R)-(-)-α-Amino-β-hydroxybutyric acid | Yes | Moderate | Low |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-ol, and how is stereochemical integrity maintained during synthesis?

- Answer : Common synthetic routes include asymmetric hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures. For structurally similar compounds like (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, chiral catalysts (e.g., Rhodium-BINAP complexes) are used to achieve high enantiomeric excess (>99%) . Stereochemical validation requires chiral HPLC or polarimetry, as outlined in PubChem protocols .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₁₀F₂N₂O), while ¹⁹F NMR distinguishes between 3,5-difluorophenyl substitution patterns. ¹H-¹³C HSQC NMR verifies carbon-proton connectivity, as detailed in PubChem’s structural validation workflows .

Q. What safety protocols are recommended for handling fluorinated amino alcohols in laboratory settings?

- Answer : Tiered toxicological assessments, including Ames tests for mutagenicity and acute dermal toxicity studies, should follow frameworks similar to the RIFM Expert Panel’s safety evaluations for structurally related alcohols . Proper PPE (gloves, goggles) and fume hoods are mandatory due to potential fluorinated byproducts.

Advanced Research Questions

Q. How can computational modeling tools predict the biological activity or metabolic stability of this compound?

- Answer : Molecular dynamics simulations (e.g., using Discovery Studio) model interactions with biological targets, such as enzymes or receptors. Density Functional Theory (DFT) calculations predict metabolic stability by analyzing electron density around fluorine atoms, as demonstrated in nanomaterials design studies .

Q. What strategies resolve contradictions in reported solubility or stability data across experimental conditions?

- Answer : Systematic reproducibility studies under controlled pH and temperature conditions, combined with orthogonal validation (e.g., LC-MS vs. UV-Vis), mitigate discrepancies. Meta-analytical frameworks, as described in research methodology models, guide data integration .

Q. How does the 3,5-difluorophenyl moiety influence pharmacokinetic properties, and how can SAR studies optimize these effects?

- Answer : Fluorine atoms enhance lipophilicity (LogP ~1.67) and metabolic stability by reducing cytochrome P450 interactions. Structure-activity relationship (SAR) studies on analogs, such as (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, reveal substituent effects on bioavailability .

Q. What purification techniques achieve >98% chemical purity during scale-up synthesis?

- Answer : Continuous chromatography (e.g., SMB chromatography) and recrystallization in solvent systems like ethanol/water gradients are effective. Pharmaceutical intermediate catalogs highlight these methods for structurally similar compounds .

Q. What role do fluorinated intermediates play in chiral resolution challenges, and how are these addressed?

- Answer : Fluorine’s electronegativity can disrupt crystallization dynamics. Chiral stationary phases (CSPs) with π-π interaction capabilities (e.g., amylose tris(3,5-dimethylphenylcarbamate)) improve resolution efficiency, as validated in enantiomer separation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.